molecular formula C21H21ClN2O3S B301210 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B301210
M. Wt: 416.9 g/mol
InChI Key: FHRSKZKTAZCHRL-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPAR-gamma leads to increased insulin sensitivity, decreased inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione has been shown to have potent antioxidant activity, which may help protect against oxidative stress and related diseases.
2. Anti-inflammatory activity: 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory activity, which may help reduce inflammation and related diseases.
3. Anticancer activity: 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione has been shown to have anticancer activity, which may help prevent or treat cancer.
4. Metabolic effects: 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione has been found to have metabolic effects, including improved glucose and lipid metabolism, which may help prevent or treat metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established mechanism of action, which allows researchers to study specific biological processes. However, one limitation is that 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione, including:
1. Investigating its potential as a therapeutic agent for treating metabolic disorders such as diabetes and obesity.
2. Studying its anticancer properties and potential for use in cancer therapy.
3. Exploring its antioxidant and anti-inflammatory activities and their potential applications in preventing or treating related diseases.
4. Investigating its effects on other biological processes, such as neurodegenerative diseases and aging.
In conclusion, 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has various biochemical and physiological effects, making it a valuable tool for investigating different biological processes. Future research on 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione may lead to the development of new therapeutic agents for treating a range of diseases.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with diethylamine and 4-hydroxy-2-methoxybenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with thiosemicarbazide in the presence of acetic acid to yield 3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to have potential as a therapeutic agent for treating diabetes, obesity, and other metabolic disorders.

properties

Product Name

3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H21ClN2O3S/c1-4-23(5-2)16-10-9-14(18(13-16)27-3)11-19-20(25)24(21(26)28-19)17-8-6-7-15(22)12-17/h6-13H,4-5H2,1-3H3/b19-11-

InChI Key

FHRSKZKTAZCHRL-ODLFYWEKSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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